molecular formula C25H42N7NaO17P3S B3026173 S-butanoate coenzyme A, monosodium salt CAS No. 125527-24-4

S-butanoate coenzyme A, monosodium salt

Cat. No.: B3026173
CAS No.: 125527-24-4
M. Wt: 860.6 g/mol
InChI Key: FTNBRLSMPYVYHA-XXXNBSBMSA-N
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Description

“S-butanoate coenzyme A, monosodium salt” also known as “Butyryl-Coenzyme A” or “Butyryl-CoA” is a short-chain acyl CoA . It is an intermediate in the synthesis of butyrate, which is produced by colonic bacteria and is important for maintaining the colonic environment .


Synthesis Analysis

Butyryl-CoA is an intermediate in the synthesis of butyrate, which is produced by colonic bacteria . Coenzyme A is naturally synthesized from pantothenate (vitamin B5), which is found in food such as meat, vegetables, cereal grains, legumes, eggs, and milk .


Molecular Structure Analysis

The molecular formula of this compound is C25H42N7NaO17P3S . The molecular weight is 860.6 g/mol .


Chemical Reactions Analysis

Coenzyme A is one of five crucial coenzymes that are necessary in the reaction mechanism of the citric acid cycle. Its acetyl-coenzyme A form is the primary input in the citric acid cycle and is obtained from glycolysis, amino acid metabolism, and fatty acid beta oxidation .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 860.6 g/mol . The solubility in ethanol is partially soluble, and in PBS (pH 7.2) it is 10 mg/ml .

Scientific Research Applications

Biofuel Production

Butanol and its isomers, produced through biological routes or from biomass, are significant for their potential as biofuels. Butanol's production via fermentation using clostridia strains has been revisited with advancements in biotechnology, offering a sustainable alternative to petrochemical processes. Metabolic engineering of microorganisms like Klebsiella pneumoniae and Saccharomyces cerevisiae has been explored for the de novo production of 2-butanol, a less toxic butanol isomer, showing promise as a potential biofuel (Chen et al., 2015; Ghiaci et al., 2014).

Engine Performance and Emissions

Research has investigated the performance and emissions of engines fueled with butanol-diesel blends. Findings suggest that such blends can significantly affect engine performance and exhaust emissions, with potential for reducing smokiness and regulated gas emissions. This highlights the role of butanol as a promising biofuel for diesel engines (Rakopoulos et al., 2010; Rakopoulos et al., 2010).

Metabolic Engineering for Enhanced Production

Strategies to improve butanol production via metabolic engineering in Clostridium acetobutylicum have shown increased butanol yield, emphasizing the potential for optimizing the direct butanol-forming route for higher efficiency in biofuel production (Jang et al., 2012).

Properties

InChI

InChI=1S/C25H42N7O17P3S.Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/t14-,18-,19-,20+,24-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNBRLSMPYVYHA-XXXNBSBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N7NaO17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

860.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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